molecular formula C12H11NO3 B13221729 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid

1-Ethyl-3-formyl-1H-indole-6-carboxylic acid

Cat. No.: B13221729
M. Wt: 217.22 g/mol
InChI Key: ILZSEXUIZDZVNV-UHFFFAOYSA-N
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Description

1-Ethyl-3-formyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Ethyl-3-formyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to other indole derivatives.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-ethyl-3-formylindole-6-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-13-6-9(7-14)10-4-3-8(12(15)16)5-11(10)13/h3-7H,2H2,1H3,(H,15,16)

InChI Key

ILZSEXUIZDZVNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O

Origin of Product

United States

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